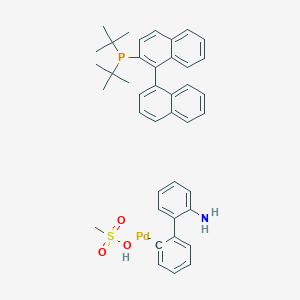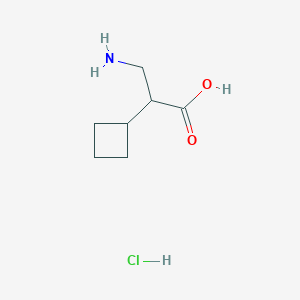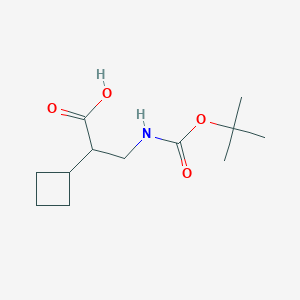
5-Benzyl-2-phenyl-3-propyl-1H-pyrrole
Übersicht
Beschreibung
5-Benzyl-2-phenyl-3-propyl-1H-pyrrole (5-BP3P) is an organic compound with a unique chemical structure. It is an aromatic heterocyclic compound, meaning it contains both an alkyl and an aromatic ring. 5-BP3P has been studied extensively in the scientific community due to its potential applications in a variety of fields, including medicine, biochemistry, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-phenyl-3-propyl-1H-pyrrole has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used in the synthesis of pharmaceuticals and other organic compounds. It has also been studied for its potential use in the treatment of certain diseases, such as cancer and diabetes. Additionally, this compound has been studied as a potential inhibitor of certain enzymes, and as a potential source of energy.
Wirkmechanismus
The exact mechanism of action of 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole is not yet fully understood. However, it is known that the compound can interact with certain proteins and enzymes in the body, leading to different physiological and biochemical effects. For example, it has been shown to interact with certain enzymes involved in the metabolism of glucose, leading to an increase in glucose uptake. Additionally, this compound has been shown to interact with certain proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase glucose uptake in cells, suggesting a potential role in the treatment of diabetes. It has also been shown to inhibit certain enzymes involved in the metabolism of glucose, suggesting a potential role in the treatment of obesity. Additionally, this compound has been shown to interact with certain proteins involved in the regulation of cell growth and differentiation, suggesting a potential role in the treatment of certain cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole in lab experiments is its ease of synthesis. As discussed previously, this compound can be synthesized through a variety of methods, including the Grignard reaction and the Wittig reaction. Additionally, the compound is relatively stable, making it well-suited for use in a variety of experiments.
However, there are some limitations to using this compound in lab experiments. For example, the compound is not water-soluble, making it difficult to use in experiments involving aqueous solutions. Additionally, the compound is not very stable at high temperatures, making it unsuitable for use in experiments involving high temperatures.
Zukünftige Richtungen
Given the potential applications of 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole, there are a number of potential future directions for research. For example, further research into the compound’s mechanism of action could lead to new treatments for a variety of diseases. Additionally, further research into the compound’s biochemical and physiological effects could lead to new treatments for a variety of conditions. Finally, further research into the compound’s synthesis methods could lead to new and more efficient methods of synthesis.
Synthesemethoden
5-Benzyl-2-phenyl-3-propyl-1H-pyrrole can be synthesized through a variety of methods. One of the most common methods is the Grignard reaction, which involves the reaction of a halide with a Grignard reagent. Other methods, such as the Wittig reaction, are also used to synthesize this compound. The exact method used will depend on the desired product and the desired yield.
Eigenschaften
IUPAC Name |
5-benzyl-2-phenyl-3-propyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-2-9-18-15-19(14-16-10-5-3-6-11-16)21-20(18)17-12-7-4-8-13-17/h3-8,10-13,15,21H,2,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMZFAWAHHWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244667 | |
| Record name | 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858255-87-4 | |
| Record name | 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)


